r-Oméprazole

Vue d'ensemble

Description

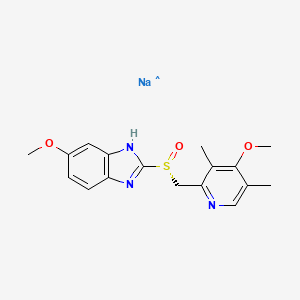

r-Omeprazole: is the R-enantiomer of omeprazole, a proton pump inhibitor used to treat gastric acid-related disorders such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and other conditions characterized by excessive gastric acid secretion . Omeprazole was first approved by the FDA in 1989 and has since become a widely used medication due to its effectiveness and safety profile .

Applications De Recherche Scientifique

r-Omeprazole has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

R-Omeprazole, also known as Omeprazole, is a proton pump inhibitor (PPI) that primarily targets the H+/K+ ATPase pump on gastric secretory cells . This pump is responsible for the final step in the production of gastric acid. By inhibiting this pump, Omeprazole effectively reduces the production of stomach acid .

Mode of Action

Omeprazole works by specifically inhibiting the H+/K+ ATPase system found at the secretory surface of gastric parietal cells . It forms a disulfide linkage to cysteine residues in the H+/K+ ATPase pump, resulting in the inhibition of acid secretion in the stomach . This effect ameliorates conditions such as gastroesophageal reflux and peptic ulcer disease .

Biochemical Pathways

Omeprazole affects the biochemical pathway involving the H+/K+ ATPase pump. By inhibiting this pump, it reduces gastric acid secretion, thereby increasing the pH within the stomach . This can lead to the amelioration of acid-related disorders. Furthermore, Omeprazole has been found to bind to a wide range of diverse proteins, indicating that it may have effects on multiple biochemical pathways .

Pharmacokinetics

Omeprazole is mainly metabolized by CYP2C19 and CYP3A4 . The pharmacokinetics of Omeprazole are time and dose-dependent . The CYP2C19 polymorphism was incorporated using in vitro data, which affects the metabolism and therefore the bioavailability of Omeprazole .

Result of Action

The primary result of Omeprazole’s action is the reduction of gastric acid secretion. This leads to the treatment of GERD associated conditions such as heartburn and gastric acid hypersecretion, and promotes healing of tissue damage and ulcers caused by gastric acid and H. pylori infection .

Action Environment

The action of Omeprazole can be influenced by environmental factors such as the presence of food. For example, the pharmacokinetics and anti-gastric acid secretion of Omeprazole can be affected under fasting and fed conditions . Furthermore, the genetic makeup of an individual, specifically the presence of CYP2C19 polymorphisms, can influence the action, efficacy, and stability of Omeprazole .

Analyse Biochimique

Biochemical Properties

R-Omeprazole plays a significant role in biochemical reactions. It forms a disulfide linkage to cysteine residues in the H+/K+ ATPase pump on gastric secretory cells . This covalent linkage between the sole sulfur group of R-Omeprazole and selected cysteine residues of the pump protein results in inhibition of acid secretion in the stomach .

Cellular Effects

R-Omeprazole has a profound effect on various types of cells and cellular processes. It ameliorates gastroesophageal reflux and peptic ulcer disease by inhibiting acid secretion in the stomach .

Molecular Mechanism

The molecular mechanism of action of R-Omeprazole involves the formation of a highly stable complex that is not dependent on disulfide linkages between the drug and protein targets . It binds to multiple proteins and induces protein multimerization .

Temporal Effects in Laboratory Settings

In laboratory settings, R-Omeprazole-bound proteins are resistant to heat, detergents, and reducing agents . The reaction of R-Omeprazole occurs with cysteine-free proteins, is not fully inhibited by cysteine alkylation, and occurs at neutral pH .

Metabolic Pathways

R-Omeprazole is involved in the metabolic pathway that regulates gastric acid secretion. It interacts with the H+/K+ ATPase pump, a key enzyme in this pathway .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of r-Omeprazole typically involves the asymmetric oxidation of omeprazole sulfide. One method utilizes soybean pod peroxidase as a catalyst in water-in-oil microemulsions, achieving high enantioselectivity and yield . The reaction conditions include an initial concentration of soybean pod peroxidase of 3200 U/ml, a concentration of hydrogen peroxide of 22.44 mM, and a reaction temperature of 49.68°C .

Industrial Production Methods: Industrial production of r-Omeprazole often involves the use of chiral chromatography to separate the R- and S-enantiomers of omeprazole. This method ensures high purity and yield of the desired enantiomer. Additionally, the production process may include steps to stabilize the compound and enhance its bioavailability .

Analyse Des Réactions Chimiques

Types of Reactions: r-Omeprazole undergoes various chemical reactions, including:

Oxidation: The primary reaction involves the oxidation of omeprazole sulfide to r-Omeprazole using peroxidase enzymes.

Hydroxylation: r-Omeprazole can be hydroxylated to form 5-hydroxyomeprazole, a reaction mediated by the enzyme CYP2C19.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide and peroxidase enzymes are commonly used reagents.

Hydroxylation: The enzyme CYP2C19 is the primary catalyst for this reaction.

Major Products:

Oxidation: The major product is r-Omeprazole.

Hydroxylation: The major product is 5-hydroxyomeprazole.

Comparaison Avec Des Composés Similaires

Esomeprazole: The S-enantiomer of omeprazole, which is metabolized more slowly and has a higher bioavailability compared to r-Omeprazole.

Lansoprazole: Another proton pump inhibitor with a similar mechanism of action but different pharmacokinetic properties.

Pantoprazole: A proton pump inhibitor with a longer duration of action and different metabolic pathways.

Rabeprazole: A proton pump inhibitor with a faster onset of action and different metabolic profile.

Uniqueness of r-Omeprazole: r-Omeprazole is unique in its enantioselective synthesis and its specific inhibition of the proton pump. Compared to esomeprazole, r-Omeprazole has a different metabolic profile and may offer distinct therapeutic advantages in certain patient populations .

Activité Biologique

r-Omeprazole, a chiral form of the well-known proton pump inhibitor (PPI) omeprazole, has garnered attention for its unique biological activities and pharmacological properties. This article delves into the biological activity of r-omeprazole, highlighting its mechanism of action, pharmacokinetics, effects on gastric acid secretion, and potential therapeutic applications.

r-Omeprazole functions primarily as an inhibitor of the H+/K+-ATPase enzyme located in the gastric parietal cells. This enzyme is crucial for the secretion of gastric acid. By inhibiting this proton pump, r-omeprazole effectively reduces gastric acid production, leading to increased gastric pH levels.

- Inhibition of Acid Secretion : The onset of action typically occurs within one hour post-administration, with maximum efficacy reached around two hours later. Continuous dosing enhances its antisecretory effect, plateauing after several days .

Pharmacokinetics

The pharmacokinetic profile of r-omeprazole is characterized by rapid absorption and extensive metabolism:

- Absorption : Peak plasma concentrations are achieved within 0.5 to 3.5 hours after oral administration.

- Bioavailability : The absolute bioavailability is approximately 30-40%, primarily due to first-pass metabolism in the liver .

- Metabolism : r-Omeprazole is metabolized predominantly by the cytochrome P450 system, particularly CYP2C19 and CYP3A4, resulting in several metabolites including hydroxyomeprazole and omeprazole sulfone .

Impact on Gastrin Levels

Studies indicate that r-omeprazole administration leads to increased serum gastrin levels during the initial weeks of treatment. This increase correlates with the inhibition of gastric acid secretion but stabilizes with continued use. Notably, elevated gastrin can cause enterochromaffin-like (ECL) cell hyperplasia; however, long-term studies have not conclusively linked this to malignancy .

Antimicrobial Activity

Research has demonstrated that r-omeprazole exhibits antimicrobial properties against Helicobacter pylori, a bacterium associated with peptic ulcers and gastritis:

- In Vitro Studies : A comparative study showed that the minimal inhibitory concentration (MIC) for r-omeprazole against H. pylori was higher than that for esomeprazole, indicating varying efficacy between these compounds .

Treatment of Esophageal Ulcerations

In clinical settings, r-omeprazole has been utilized effectively in managing intractable esophageal ulcerations post-sclerotherapy. A case study highlighted significant healing outcomes in patients treated with r-omeprazole, underscoring its therapeutic potential beyond acid suppression .

Long-Term Safety Profile

Longitudinal studies involving over 3000 patients have assessed the long-term safety profile of r-omeprazole. While ECL cell hyperplasia was noted, no cases of malignancy were reported within the study duration, suggesting a favorable safety profile for chronic use .

Summary Table: Key Biological Activities of r-Omeprazole

| Parameter | Description |

|---|---|

| Mechanism of Action | Inhibits H+/K+-ATPase in gastric parietal cells |

| Onset of Action | Within 1 hour |

| Peak Concentration | 0.5 - 3.5 hours post-administration |

| Bioavailability | 30 - 40% |

| Main Metabolizing Enzymes | CYP2C19, CYP3A4 |

| Antimicrobial Activity | Effective against H. pylori (higher MIC than esomeprazole) |

| Clinical Use | Effective in treating esophageal ulcerations |

Propriétés

InChI |

InChI=1S/C17H19N3O3S.Na/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3,(H,19,20);/t24-;/m1./s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVAJOLFRLWQQQL-GJFSDDNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C(C(=C1OC)C)C[S@@](=O)C2=NC3=C(N2)C=C(C=C3)OC.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161796-77-6 | |

| Record name | 1H-Benzimidazole, 6-methoxy-2-[(R)-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-, sodium salt (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161796-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.